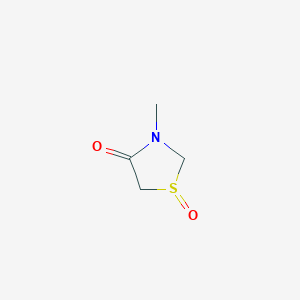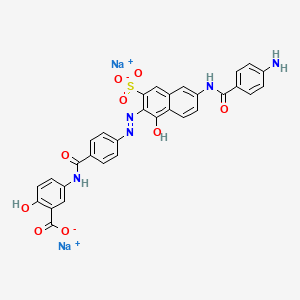
3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride is a bicyclic compound with a unique structure that includes two nitrogen atoms and a nonane ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride typically involves the reaction of appropriate amines with ketones or aldehydes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the bicyclic structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for precise control over reaction parameters and efficient production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is typically purified using crystallization or chromatography techniques to obtain the dihydrochloride salt .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted bicyclic compounds, which can be further utilized in various applications .
Applications De Recherche Scientifique
3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly in the study of neurotransmitter systems.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors in the brain.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including alterations in neurotransmitter release and receptor sensitivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dimethyl-3,7-diazabicyclo(3.3.1)nonane
- 3,7-Dipropyl-3,7-diazabicyclo(3.3.1)nonane
- 3,7-Diazabicyclo(3.3.1)nonane, 9,9-dimethyl-
Uniqueness
3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic sites on proteins .
Propriétés
| 64304-19-4 | |
Formule moléculaire |
C12H26Cl2N2 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
3,7-dimethyl-2-propan-2-yl-3,7-diazoniabicyclo[3.3.1]nonane;dichloride |
InChI |
InChI=1S/C12H24N2.2ClH/c1-9(2)12-11-5-10(7-14(12)4)6-13(3)8-11;;/h9-12H,5-8H2,1-4H3;2*1H |
Clé InChI |
INSJWXRTIMBFFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C2CC(C[NH+](C2)C)C[NH+]1C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






